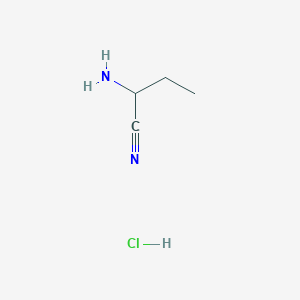

2-Aminobutanenitrile hydrochloride

Description

Significance as a Fundamental Organic Intermediate

2-Aminobutanenitrile (B1582908) hydrochloride serves as a crucial organic intermediate due to the presence of two highly reactive functional groups: an amino group and a nitrile group. This dual functionality allows for a variety of chemical transformations, making it a versatile starting material for the construction of more complex molecules. The hydrochloride salt form enhances the compound's stability and handling properties, making it a practical choice in various synthetic applications.

The strategic placement of the amino and nitrile groups on the butane (B89635) chain provides a scaffold that can be readily modified. The amino group can participate in reactions such as N-alkylation, acylation, and the formation of Schiff bases, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or utilized in cycloaddition reactions to form heterocyclic systems. This reactivity profile makes 2-aminobutanenitrile hydrochloride a valuable component in the synthetic chemist's toolbox for creating diverse molecular frameworks.

Role in the Synthesis of Complex Molecular Structures

The utility of this compound is particularly evident in its application as a building block for the synthesis of complex and biologically active molecules. Its chiral nature is of paramount importance in the development of enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for therapeutic efficacy. google.com

One of the most prominent examples of its application is in the synthesis of the antiepileptic drug Levetiracetam. google.com The synthesis of this pharmaceutical highlights the importance of this compound as a key chiral precursor.

Furthermore, research has demonstrated the significance of aminonitriles, including derivatives of 2-aminobutanenitrile, in the synthesis of antiviral agents. For instance, chiral aminonitriles are key intermediates in the development of non-peptide HIV protease inhibitors. chemicalbook.com These inhibitors are designed to block the active site of the HIV protease enzyme, which is crucial for viral replication.

Overview of Key Academic Research Areas

The unique chemical properties of this compound have positioned it at the forefront of several key areas of academic research. Its applications span across medicinal chemistry, the synthesis of heterocyclic compounds, and asymmetric synthesis.

In medicinal chemistry , the focus lies on utilizing this compound as a scaffold for the design and synthesis of novel therapeutic agents. Its role as a precursor to chiral drugs is a significant area of investigation, with researchers exploring its potential in developing new treatments for a range of diseases.

The synthesis of heterocyclic compounds is another major research avenue. The reactive nitrile and amino groups of this compound can be exploited to construct various ring systems, which are prevalent in many biologically active molecules.

In the field of asymmetric synthesis , this compound serves as a valuable chiral building block. enamine.net The development of stereoselective reactions using such chiral precursors is a fundamental goal in modern organic chemistry, aiming to produce enantiomerically pure compounds with high efficiency.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-aminobutanenitrile;hydrochloride | americanelements.com |

| CAS Number | 93554-80-4 | sigmaaldrich.com |

| Molecular Formula | C4H9ClN2 | americanelements.com |

| Molecular Weight | 120.58 g/mol | americanelements.com |

| Melting Point | 144-146 °C | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES | CCC(C#N)N.Cl | americanelements.com |

| InChI Key | OJGHKZQRNGOMQR-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGHKZQRNGOMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537975 | |

| Record name | 2-Aminobutanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93554-80-4 | |

| Record name | 93554-80-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobutanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobutanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Routes for 2-Aminobutanenitrile (B1582908) Hydrochloride

The Strecker synthesis remains a cornerstone for the production of α-amino nitriles, including 2-aminobutanenitrile, which can then be converted to its hydrochloride salt. wikipedia.orgmasterorganicchemistry.com This method involves a three-component reaction between an aldehyde, ammonia (B1221849), and cyanide. wikipedia.org

Strecker Reaction Approaches

The classical Strecker synthesis produces racemic mixtures of α-amino acids and their nitrile precursors. wikipedia.org The reaction initiates with the formation of an imine from an aldehyde and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile. masterorganicchemistry.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of 2-Aminobutanenitrile hydrochloride.

Temperature: The synthesis of the intermediate, 2-aminobutanenitrile, is typically conducted at low temperatures. One method involves the dropwise addition of n-propionaldehyde at a temperature of 5-10°C, followed by a reaction period at 0-20°C for 4 to 10 hours. google.comgoogle.com Another approach maintains a temperature of 10-40°C within a microchannel reactor. lookchem.com

pH: The pH of the reaction mixture is a critical factor. After the initial reaction to form the aminonitrile, hydrogen chloride gas is introduced to adjust the pH to a range of 3-4, facilitating the precipitation of this compound. google.comgoogle.com

Solvent Systems: Aqueous solvent systems are commonly employed. google.comgoogle.com Following the reaction, extraction with an organic solvent such as dichloromethane (B109758), trichloromethane, or 1,2-dichloroethane (B1671644) is performed to isolate the aminonitrile before its conversion to the hydrochloride salt. google.com

The choice and molar ratios of precursors and reagents significantly influence the outcome of the Strecker synthesis.

n-Propionaldehyde: This aldehyde serves as the carbonyl component, providing the three-carbon backbone of the butanenitrile structure. google.comgoogle.com

Cyanide Source: Sodium cyanide is a commonly used source of the cyanide nucleophile. google.comgoogle.com To avoid the use of highly toxic hydrogen cyanide, cyanide salts are often used in buffered aqueous media. nrochemistry.com

Ammonia Source: A combination of ammonium (B1175870) chloride and ammonia water (30%) is frequently used as the ammonia source. google.comgoogle.com The molar ratio of the reactants is carefully controlled, with a typical ratio for n-propionaldehyde:ammonium chloride:sodium cyanide:ammonia being 1.0 : 1.0-1.2 : 1.0-1.1 : 0.9-1.2. google.com

| Precursor/Reagent | Role in Reaction |

| n-Propionaldehyde | Aldehyde source, forms the carbon backbone |

| Sodium Cyanide | Cyanide source, provides the nitrile group |

| Ammonium Chloride | Ammonia source, participates in imine formation |

| Ammonia | Ammonia source, participates in imine formation |

Several strategies are employed to improve the yield and purity of the final product.

Microchannel Reactors: The use of a microchannel reactor has been shown to shorten reaction time, reduce impurities, and increase yield compared to traditional kettle reactors. lookchem.com This method offers better safety and controllability, which is beneficial for continuous production. lookchem.com

Extraction and Drying: After the initial reaction, the organic phase containing the aminonitrile is extracted and thoroughly dried, often with anhydrous sodium sulfate, to remove water before the introduction of hydrogen chloride gas. google.comgoogle.com

Recrystallization: While not explicitly detailed for the hydrochloride salt in the provided context, recrystallization is a standard purification technique for solid organic compounds and could be applied to further purify the final product.

Alternative Synthetic Pathways

While the Strecker reaction is the most prominent, alternative methods for synthesizing aminonitriles exist.

The synthesis of nitriles can be achieved through the nucleophilic substitution of alkyl halides with cyanide ions. masterorganicchemistry.com This general reaction could potentially be adapted for the synthesis of 2-aminobutanenitrile, although specific examples for this compound were not detailed in the provided search results. This pathway would likely involve the use of a halogenated butane (B89635) derivative as a starting material.

Dehydration of Amides

The synthesis of nitriles via the dehydration of primary amides is a fundamental and well-established transformation in organic chemistry. chemguide.co.uklibretexts.org This method is directly applicable to the preparation of 2-aminobutanenitrile from its corresponding amide, 2-aminobutanamide (B112745). The core of this reaction involves the elimination of a water molecule from the primary amide group (-CONH₂) to form the nitrile functionality (-C≡N). libretexts.orgresearchgate.net

A range of dehydrating agents can be employed to facilitate this conversion. Common and effective reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). libretexts.org The reaction is typically performed by heating a mixture of the amide with the dehydrating agent. chemguide.co.uklibretexts.org For instance, heating a solid mixture of 2-aminobutanamide with phosphorus(V) oxide would yield 2-aminobutanenitrile, which can then be collected by distillation. libretexts.org The choice of reagent and reaction conditions can be optimized to maximize the yield and purity of the final nitrile product.

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Formula | Conditions |

| Phosphorus Pentoxide | P₂O₅ (or P₄O₁₀) | Heating solid mixture libretexts.org |

| Phosphorus Oxychloride | POCl₃ | Reaction with amide youtube.com |

| Thionyl Chloride | SOCl₂ | Reaction with amide libretexts.org |

| Triphenylphosphite | P(OPh)₃ | Microwave irradiation with DBU nih.gov |

| Phosphorus Trichloride | PCl₃ | Reflux in CHCl₃ with diethylamine nih.gov |

The precursor, 2-aminobutanamide, can be synthesized from this compound itself, often through controlled hydrolysis, highlighting the chemical relationship between these compounds. google.com

Conversion from Hydroxynitriles

Another significant synthetic route to α-aminonitriles involves the use of α-hydroxynitriles (also known as cyanohydrins) as intermediates. This pathway typically begins with an aldehyde or ketone. For the synthesis of 2-aminobutanenitrile, the starting aldehyde is butanal (also referred to as propionaldehyde). google.com

The first step is the addition of hydrogen cyanide (HCN) across the carbonyl group of butanal. chemguide.co.uklibretexts.org This reaction is often carried out by mixing the aldehyde with a source of cyanide ions, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in an acidic aqueous solution (pH adjusted to 4-5 for optimal rate). chemguide.co.uksavemyexams.com This nucleophilic addition reaction yields 2-hydroxybutanenitrile.

Stereoselective Synthesis of Enantiomeric 2-Aminobutanenitrile Hydrochlorides

The synthesis of specific enantiomers of 2-aminobutanenitrile is of paramount importance, particularly for applications in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. Several advanced strategies are employed to achieve high enantiomeric purity.

Chiral Resolution Techniques

Chiral resolution is a classical and widely used method for separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual, optically pure components. google.comwikipedia.org This technique is applicable to racemic 2-aminobutanenitrile. The most common approach involves the use of a chiral resolving agent, which is itself an enantiomerically pure compound, typically a chiral acid or base. wikipedia.org

For resolving a racemic amine like 2-aminobutanenitrile, an enantiomerically pure acid such as L-tartaric acid or a derivative of mandelic acid is often used. google.com The reaction between the racemic amine and the chiral acid forms a pair of diastereomeric salts. wikipedia.org

(R)-2-aminobutanenitrile + (L)-tartaric acid → (R,L)-diastereomeric salt

(S)-2-aminobutanenitrile + (L)-tartaric acid → (S,L)-diastereomeric salt

Diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, allowing it to be isolated by filtration. After separation, the pure diastereomeric salt is treated with a base to neutralize the resolving acid, liberating the desired pure enantiomer of 2-aminobutanenitrile. wikipedia.org While effective, a major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50% from a racemic mixture. google.com

Enantioselective Catalysis in Synthesis

To overcome the inherent 50% yield limitation of classical resolution, enantioselective catalysis has emerged as a powerful strategy for the direct synthesis of a specific enantiomer. nih.gov These methods utilize a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer over the other.

In the context of 2-aminobutanenitrile synthesis, asymmetric Strecker reactions are a prominent example. This approach involves reacting butanal, a cyanide source, and ammonia (or an amine) in the presence of a chiral catalyst. nih.gov Chiral metal complexes and organocatalysts have been developed for this purpose. For instance, novel chiral zirconium binuclear catalysts have been shown to effectively catalyze the Strecker reaction of aldimines with a cyanide source, providing α-aminonitriles in good yields and with high enantioselectivities. nih.gov Similarly, copper-catalyzed enantioselective processes, often employing chiral bisoxazoline or diamine ligands, can achieve excellent stereochemical control. smolecule.com The catalyst creates a chiral environment that favors the formation of one enantiomer of the product.

Table 2: Examples of Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Ligand/Catalyst Example | Reaction Type | Outcome |

| Zirconium Complex | Chiral Zirconium Binuclear Catalyst | Asymmetric Strecker Reaction | High enantioselectivity for α-aminonitriles nih.gov |

| Copper Complex | Chiral Bisoxazoline or Diamine Ligands | Enantioselective C-N Bond Formation | Precise stereochemical control smolecule.com |

| Organocatalyst | Chiral Brønsted Acids/Bases | Asymmetric Synthesis | Control over stereochemical outcome smolecule.com |

Enzymatic Approaches for Chiral Purity

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative for producing enantiomerically pure compounds. nih.govresearchgate.net Enzymes operate with high specificity, often leading to products with very high enantiomeric excess (ee).

Two main enzymatic strategies can be applied to obtain chiral 2-aminobutanenitrile:

Kinetic Resolution: In this approach, an enzyme selectively reacts with one enantiomer in a racemic mixture of 2-aminobutanenitrile. For example, a lipase enzyme can be used to selectively acylate one enantiomer, allowing the unreacted enantiomer to be separated in a highly pure form. Lipase-catalyzed kinetic resolution has proven effective for separating related amino compounds. smolecule.comresearchgate.net

Asymmetric Synthesis: Enzymes can also be used to directly synthesize the desired chiral product from a prochiral starting material. Omega-transaminases are particularly valuable for the stereoselective synthesis of chiral amines. smolecule.com These enzymes can convert a ketone precursor into the corresponding amine with excellent enantioselectivity by transferring an amino group from a donor molecule. This approach could be adapted for the synthesis of chiral aminonitriles. smolecule.com

Directed evolution and protein engineering techniques are continuously being used to develop enzymes with improved activity, stability, and selectivity for specific substrates, further enhancing the utility of enzymatic methods. smolecule.com

Chiral Auxiliary Strategies

The use of a chiral auxiliary is a robust strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material of a reaction. wikipedia.org Its chiral structure directs the reaction to proceed with a specific stereochemical outcome. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of α-amino acids and their derivatives, chiral auxiliaries such as Evans' oxazolidinones or pseudoephedrine have been widely employed. wikipedia.orgharvard.edu In a typical sequence for synthesizing a chiral aminonitrile, a prochiral substrate would first be reacted with the chiral auxiliary to form a new compound. This new compound would then undergo a reaction, for instance, a diastereoselective Strecker-type reaction, where the steric and electronic properties of the auxiliary block one reaction pathway, allowing the other to proceed, thus forming one diastereomer in high excess. Finally, the auxiliary is chemically cleaved from the product, yielding the enantiomerically enriched 2-aminobutanenitrile. This method allows for predictable and high levels of stereocontrol in the formation of new stereocenters. researchgate.net

Academic Aspects of Large-Scale and Industrial Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough understanding of process chemistry and engineering principles. Academic research plays a crucial role in developing robust, safe, and environmentally responsible manufacturing processes.

The traditional Strecker synthesis involves the reaction of propionaldehyde (B47417) with a cyanide source, typically sodium cyanide, and an ammonia source, such as ammonium chloride, in an aqueous medium. Process development for industrial applications has focused on optimizing various parameters to maximize yield and throughput while ensuring product quality and operational safety.

Reaction Parameter Optimization:

Key parameters that are manipulated to enhance the efficiency of the Strecker synthesis include temperature, pressure, and reactant stoichiometry. Industrial preparations often involve controlled temperature and pressure conditions to achieve high yields. For instance, conducting the reaction at temperatures between 5 to 10°C for 4 to 10 hours has been reported in patent literature. Elevating the pressure with ammonia can increase its concentration in the aqueous phase, thereby improving the reaction yield.

Reactant Stoichiometry:

The molar ratio of reactants is another critical factor. To drive the reaction to completion and maximize the conversion of the starting aldehyde, an excess of the cyanide source is often employed. Molar ratios of cyanide to propionaldehyde ranging from 1.5:1 to 3:1 have been shown to significantly improve reaction efficiency.

Downstream Processing:

Following the reaction, the 2-aminobutanenitrile is typically extracted from the aqueous phase using an organic solvent. The choice of solvent is crucial for efficient extraction and ease of recovery. Solvents such as 1,2-dichloroethane have been used for this purpose. The crude product is then converted to its hydrochloride salt by introducing hydrogen chloride gas. The final product is often purified by crystallization. The optimization of crystallization conditions, including solvent selection, cooling profiles, and seeding strategies, is critical for obtaining a product with high purity and a desirable crystal size distribution, which can impact downstream handling and formulation processes.

| Parameter | Condition | Impact on Efficiency and Scalability |

|---|---|---|

| Temperature | 5-10°C | Optimizes reaction rate while minimizing by-product formation. |

| Pressure | Elevated ammonia pressure | Increases ammonia concentration in the aqueous phase, improving yield. |

| Reactant Ratio (Cyanide:Aldehyde) | 1.5:1 to 3:1 | Drives the reaction towards completion, increasing product yield. |

| Extraction Solvent | 1,2-dichloroethane | Efficiently separates the product from the aqueous reaction mixture. |

| Purification | Crystallization | Yields a high-purity, stable hydrochloride salt suitable for further use. |

The traditional Strecker synthesis, while efficient, presents several environmental and safety challenges, primarily due to the use of highly toxic cyanide sources such as hydrogen cyanide (HCN) or alkali metal cyanides. Modern process development is increasingly guided by the principles of green chemistry to mitigate these risks and reduce the environmental footprint of the synthesis.

Alternative Cyanide Sources:

A significant area of research has been the replacement of traditional cyanide reagents with safer alternatives. Trimethylsilyl (B98337) cyanide (TMSCN) is a less hazardous option that is highly soluble in organic solvents and relatively easy to handle. nih.gov Another promising approach is the use of potassium hexacyanoferrate(II), a stable and essentially non-toxic iron complex, which can release cyanide in situ under specific reaction conditions.

Green Solvents and Catalysis:

The use of environmentally benign solvents is a cornerstone of sustainable synthesis. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability, and the Strecker reaction can be effectively performed in an aqueous environment. Research has also explored the use of novel catalysts to enhance reaction efficiency in green solvents. For example, indium powder has been shown to be an effective catalyst for the one-pot, three-component synthesis of α-aminonitriles in water. nih.gov Organocatalysis, which avoids the use of potentially toxic heavy metals, is another area of active investigation for making the Strecker reaction more sustainable.

Waste Management and Process Metrics:

Industrial-scale synthesis generates waste streams that require careful management. In the context of 2-aminobutanenitrile production, aqueous waste streams will contain unreacted cyanide, ammonia, and organic by-products. Treatment of these streams is essential to prevent environmental contamination. This can involve chemical neutralization of cyanide (e.g., through oxidation) and biological treatment of the effluent.

| Approach | Traditional Method | Greener Alternative | Sustainability Benefit |

|---|---|---|---|

| Cyanide Source | Sodium Cyanide (NaCN) or Hydrogen Cyanide (HCN) | Trimethylsilyl cyanide (TMSCN), Potassium hexacyanoferrate(II) | Reduced toxicity and improved handling safety. |

| Solvent | Organic solvents for extraction (e.g., 1,2-dichloroethane) | Water as the primary reaction medium | Reduced use of volatile organic compounds (VOCs), lower toxicity, and improved safety. |

| Catalysis | Often uncatalyzed or acid/base promoted | Indium powder, Organocatalysts | Increased reaction rates, potentially milder reaction conditions, and avoidance of toxic metal catalysts. |

| Waste Treatment | Chemical treatment of cyanide waste | In-process waste minimization, use of less hazardous reagents | Reduced volume and toxicity of waste streams requiring treatment. |

Chemical Reactivity and Mechanistic Investigations

Fundamental Chemical Transformations of the Amino and Nitrile Moieties

The presence of both a primary amino group and a nitrile group on adjacent carbons gives 2-aminobutanenitrile (B1582908) a versatile chemical profile. These groups can react independently or in concert to yield a variety of products.

Oxidation Reactions and Characterization of Oxidized Products

The oxidation of α-aminonitriles like 2-aminobutanenitrile can proceed via several pathways, depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, which can lead to the formation of imines or, with stronger oxidizing agents, complete cleavage of the C-N bond. For instance, the use of mild oxidizing agents can convert the primary amino group into an imine, which may exist in equilibrium with its enamine tautomer.

In some cases, oxidation can lead to the formation of more complex products. For example, the anodic oxidation of structurally related amino-nitrile compounds has been shown to result in oligomerization, where the initial oxidation step generates a radical cation that subsequently couples with neutral molecules. bohrium.com This process, often following an ECE (electrochemical-chemical-electrochemical) mechanism, leads to the formation of dimers and larger oligomers. bohrium.com

Common oxidizing agents used for the transformation of aminonitriles include potassium permanganate (B83412) and hydrogen peroxide. The products of these reactions can range from oximes to amides, depending on the specific conditions employed.

Reduction Reactions to Primary Amines

The nitrile group of 2-aminobutanenitrile can be selectively reduced to a primary amine, yielding 2-aminobutane-1-amine (a diamine). This transformation is a key step in the synthesis of various polyamines and heterocyclic compounds. The most common methods for this reduction involve catalytic hydrogenation or the use of metal hydride reagents. chemguide.co.uk

Catalytic hydrogenation typically employs catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere, often at elevated temperature and pressure. chemguide.co.ukgoogle.com The presence of ammonia (B1221849) is often required to suppress the formation of secondary and tertiary amine byproducts. google.com

Alternatively, chemical reduction using strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is highly effective. chemguide.co.ukresearchgate.net The reaction proceeds via nucleophilic attack of the hydride on the nitrile carbon, followed by workup with a dilute acid to neutralize the intermediate and liberate the primary amine. chemguide.co.uk While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles, systems like NaBH₄/NiCl₂ or NaBH₄/CoCl₂ can be effective. researchgate.net

Table 1: Comparison of Reduction Methods for Nitriles to Primary Amines

| Method | Reagents/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd, Pt, or Ni | Elevated temperature and pressure | Often requires ammonia to prevent side reactions google.com |

| Metal Hydride Reduction | LiAlH₄ in ether or THF | Room temperature or reflux, followed by acid workup | Highly effective; NaBH₄ is generally ineffective alone chemguide.co.ukresearchgate.net |

| Borohydride Systems | NaBH₄/NiCl₂ or NaBH₄/CoCl₂ | Lab-scale convenience | May be less effective for substrates with N-containing heterocycles researchgate.net |

Nucleophilic Substitution Reactions

The primary amino group in 2-aminobutanenitrile is nucleophilic and can participate in a variety of substitution reactions. These reactions, such as alkylation or acylation, lead to the formation of N-substituted derivatives. For example, reaction with alkyl halides or acyl chlorides can yield secondary or tertiary amines and amides, respectively.

The nucleophilicity of the amino group is central to its role in more complex transformations, including its participation in intramolecular reactions that influence the reactivity at the adjacent carbon atom.

The proximity of the amino group to the carbon bearing the nitrile function allows for significant neighboring group participation (NGP), also known as anchimeric assistance, in substitution reactions. dalalinstitute.comwikipedia.org This phenomenon can lead to enhanced reaction rates and retention of stereochemistry, which are not explained by simple Sₙ1 or Sₙ2 mechanisms. wikipedia.orglibretexts.org

In a typical NGP scenario, the lone pair of the amino group acts as an internal nucleophile, displacing a leaving group on the adjacent carbon in an intramolecular Sₙ2 reaction. This process forms a highly strained, three-membered cyclic intermediate known as an aziridinium (B1262131) ion. dalalinstitute.com This initial step proceeds with inversion of configuration at the reaction center.

Hydrolysis Reactions to Carboxylic Acid Derivatives and Alpha-Amino Acids

The hydrolysis of the nitrile group in 2-aminobutanenitrile is a fundamentally important reaction, as it represents the final step in the Strecker synthesis of α-amino acids. mdpi.comnih.gov This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. chemistrysteps.comyoutube.com

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. youtube.comyoutube.com A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate (2-aminobutanamide) is formed. chemistrysteps.comyoutube.com Continued heating in the presence of acid and water hydrolyzes the amide to the corresponding α-amino acid, 2-aminobutanoic acid. chemistrysteps.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields the carboxylate salt of the amino acid, which upon acidic workup gives the neutral α-amino acid. youtube.com

The synthesis of 2-aminobutanamide (B112745) hydrochloride can be achieved by treating 2-aminobutanenitrile hydrochloride with isopropanol (B130326) and hydrogen chloride gas at elevated temperatures (50-70°C). google.com

Table 2: Products of 2-Aminobutanenitrile Hydrolysis

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., H₃O⁺, heat) | 2-Aminobutanamide | 2-Aminobutanoic acid |

| Basic (e.g., NaOH, heat), then acid workup | 2-Aminobutanamide | 2-Aminobutanoic acid |

Advanced Mechanistic Elucidation

Deeper investigation into the reactions of 2-aminobutanenitrile reveals more complex mechanistic features. Kinetic studies of the hydrolysis of related aminonitriles have shown that the rate can be dependent on factors such as temperature, base concentration, and solvent composition. acs.org For example, the rate-determining step in the base-catalyzed hydrolysis mechanism can change depending on the reaction medium. acs.org

The reactivity of α-aminonitriles is significantly higher than that of β- or γ-aminonitriles in certain reactions, such as the condensation with aminothiols. nih.gov This enhanced reactivity highlights the electronic influence of the adjacent amino group.

Modern synthetic methods continue to explore the reactivity of the C-H bond alpha to the nitrile group. Organocatalyzed oxidative C-H bond functionalization and cyanation reactions provide alternative routes to α-aminonitriles and their derivatives, moving beyond the classical Strecker synthesis. mdpi.comorganic-chemistry.org These advanced methods often involve different mechanistic pathways, including those that proceed via iminium intermediates or radical pathways, further expanding the chemical utility of this compound class. mdpi.comorganic-chemistry.org

Identification and Characterization of Reaction Intermediates

The synthesis of 2-aminobutanenitrile, typically achieved through the Strecker reaction, involves a series of key intermediates that dictate the reaction's progress and outcome. The classical Strecker synthesis combines propanal, ammonia, and a cyanide source, leading to the formation of the α-aminonitrile.

Following the formation of the imine, the nucleophilic addition of a cyanide ion to the imine carbon generates the α-aminonitrile. Mechanistic studies on the Strecker reaction suggest that the reaction rate can be influenced by the solvent and the presence of catalysts that can activate the imine. For instance, a proposed mechanism involves the activation of the imine through hydrogen bonding with a catalyst or solvent molecule, making the imine carbon more susceptible to nucleophilic attack. mdpi.comscispace.comrsc.org

In alternative synthetic routes, such as a modified Staudinger reduction of an azido (B1232118) precursor, an iminophosphorane intermediate has been identified. Spectroscopic analysis, for example using ¹H-NMR, can be employed to detect and characterize such intermediates, providing valuable insights into the reaction pathway.

Below is a table summarizing key intermediates in the synthesis of 2-aminobutanenitrile:

| Intermediate | Preceding Reactants | Subsequent Product | Role in Synthesis |

| Propanimine | Propanal, Ammonia | 2-Aminobutanenitrile | Electrophilic substrate for cyanide addition |

| Iminophosphorane | Azidobutanenitrile, Triphenylphosphine | 4-Aminobutanenitrile | Key intermediate in Staudinger reduction |

This table is based on general knowledge of the Strecker and Staudinger reactions and may not represent all possible intermediates under all reaction conditions.

Analysis of Stereochemical Outcomes in Transformations

The stereochemistry of the α-carbon in 2-aminobutanenitrile is a critical aspect, particularly when the target is an enantiomerically pure amino acid derivative. The classical Strecker synthesis, using achiral reagents, results in a racemic mixture of (R)- and (S)-2-aminobutanenitrile. nih.gov

The development of asymmetric Strecker reactions has been a major focus of research to control the stereochemical outcome. This is often achieved through the use of chiral auxiliaries or chiral catalysts. nih.govnih.gov

One approach involves using a chiral amine in the initial condensation step to form a chiral imine intermediate. The facial bias of this chiral imine then directs the nucleophilic attack of the cyanide ion, leading to a diastereomeric mixture of α-aminonitriles that can be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the aminonitrile.

Alternatively, asymmetric catalysis provides a more atom-economical approach. Chiral catalysts, such as those based on thiourea (B124793) or cyclic dipeptides, can create a chiral environment around the achiral imine, promoting the formation of one enantiomer over the other. nih.govnih.gov The catalyst typically activates the imine and/or the cyanide source, and the stereoselectivity is determined by the specific interactions within the catalyst-substrate complex. Computational studies, including DFT calculations, have been employed to understand the origins of stereoselectivity in these catalyzed reactions, often highlighting the importance of hydrogen bonding and steric interactions in the transition state. mdpi.com

The table below illustrates the expected stereochemical outcomes under different synthetic conditions:

| Synthetic Method | Chiral Influence | Expected Stereochemical Outcome |

| Classical Strecker Synthesis | None | Racemic mixture of (R)- and (S)-2-aminobutanenitrile |

| Asymmetric Synthesis with Chiral Auxiliary | Chiral amine | Diastereomeric mixture, separable to yield enantiopure product |

| Asymmetric Catalysis | Chiral catalyst (e.g., thiourea, cyclic dipeptide) | Enantioenriched mixture of 2-aminobutanenitrile |

The enantiomeric excess (ee) achieved in asymmetric catalysis is highly dependent on the specific catalyst, substrate, and reaction conditions.

Role of Transition Metal Catalysis in C-N Bond Formation

Transition metal catalysis plays a significant role in modern organic synthesis, including the formation of the crucial C-N bond in aminonitriles. While the classical Strecker reaction does not typically involve transition metals, catalytic variants have been developed to enhance efficiency and selectivity.

Transition metal complexes, particularly those of palladium, rhodium, and iridium, have been explored for the hydroamination of alkenes, a process that forms a C-N bond. nih.govnih.gov In the context of 2-aminobutanenitrile synthesis, a related transformation would be the hydroamination of an appropriate unsaturated precursor. Mechanistic studies of these reactions often point to either a nucleophilic attack of the amine on a metal-activated alkene or the migratory insertion of the alkene into a metal-amide bond as the key C-N bond-forming step. nih.govnih.gov

Furthermore, transition metal catalysts can be employed in the hydrocyanation of imines. For instance, a palladium Lewis acid catalyst has been shown to facilitate the three-component Strecker reaction of aldehydes, amines, and trimethylsilyl (B98337) cyanide. organic-chemistry.org The proposed mechanism involves the coordination of the palladium catalyst to the imine, which enhances its electrophilicity and promotes the addition of the cyanide nucleophile.

The choice of the transition metal and the associated ligands is critical in determining the catalytic activity and selectivity of these reactions. Different metal centers and ligand environments can influence the substrate scope, reaction rates, and in the case of asymmetric catalysis, the enantioselectivity of the C-N bond formation.

The following table summarizes the role of some transition metals in reactions relevant to C-N bond formation in aminonitriles:

| Transition Metal | Catalytic Reaction | Role of Metal |

| Palladium | Strecker-type reactions, Hydroamination | Lewis acid activation of imines, Alkene activation |

| Rhodium | Hydroamination | Alkene activation, Formation of metal-amide complexes |

| Iridium | Hydroamination | Alkene activation, Formation of metal-amide complexes |

| Copper | Cyanation of N-acylimine precursors | Lewis acid catalysis |

This table provides examples of transition metals used in C-N bond forming reactions for aminonitriles and related compounds. The specific catalytic cycles and mechanisms can be complex and vary with the reaction system.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Aminobutanenitrile (B1582908) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Aminobutanenitrile hydrochloride, the structure (CH₃-CH₂-CH(NH₃⁺)-CN·Cl⁻) gives rise to a distinct set of signals.

The protonation of the amino group to form the ammonium (B1175870) salt (NH₃⁺) significantly influences the electronic environment of the neighboring protons, particularly the alpha-hydrogen (-CH). This proton is expected to be deshielded, appearing at a lower field (higher ppm value) compared to its position in the free base. The protons of the ethyl group (CH₃-CH₂) will exhibit characteristic splitting patterns (a triplet for the methyl group and a quartet for the methylene (B1212753) group) due to spin-spin coupling. The ammonium protons are often broad and may exchange with solvent protons, sometimes making them difficult to observe or integrate accurately.

Table 1: Expected ¹H NMR Signal Assignments for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and concentration. The data below represents typical expected ranges.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes |

| CH₃ | 0.9 - 1.2 | Triplet (t) | ~7 Hz | Coupled to the adjacent CH₂ group. |

| CH₂ | 1.6 - 2.0 | Multiplet (m) or Quartet of Triplets (qt) | ~7 Hz | Coupled to both the CH₃ and CH groups. |

| CH | 3.8 - 4.3 | Triplet (t) or Multiplet (m) | ~7 Hz | Coupled to the adjacent CH₂ group. Deshielded by the adjacent nitrile and ammonium groups. |

| NH₃⁺ | 7.0 - 9.0 | Broad Singlet (br s) | N/A | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound gives a distinct signal, providing a map of the carbon skeleton.

The most downfield signal is typically the nitrile carbon (-C≡N) due to its unique sp-hybridized state and the strong electron-withdrawing nature of the nitrogen atom. The alpha-carbon, bonded to both the nitrile and the ammonium group, is also significantly deshielded. The carbons of the ethyl group appear in the more upfield (lower ppm) region of the spectrum.

Table 2: Expected ¹³C NMR Signal Assignments for this compound Note: Exact chemical shifts (δ) are dependent on the solvent.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| CH₃ | 10 - 15 | Most upfield signal, typical for an aliphatic methyl group. |

| CH₂ | 25 - 35 | Methylene carbon of the ethyl group. |

| CH | 40 - 50 | Alpha-carbon, deshielded by adjacent electron-withdrawing nitrile and ammonium groups. |

| CN | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |

As a crystalline solid, this compound has the potential to exist in different crystalline arrangements, known as polymorphs. These polymorphs can have different physical properties, and their characterization is critical. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for investigating such phenomena. nih.govsigmaaldrich.com

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and orientation of molecules within the crystal lattice. fda.govchemicalbook.com Different polymorphs will produce distinct SSNMR spectra because the carbon and nitrogen atoms experience slightly different magnetic environments in each crystal form. chemicalbook.com By analyzing the chemical shifts in a ¹³C or ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) SSNMR spectrum, one can identify, differentiate, and quantify the polymorphic forms present in a solid sample. nih.govthermofisher.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound. In ESI-MS, the analyte is typically observed as a protonated molecular ion. For this compound, the analysis would detect the free base (C₄H₈N₂) with a proton added, resulting in the [M+H]⁺ ion.

The monoisotopic mass of the free base is 84.06875 Da, leading to an expected m/z value of approximately 85.0760 for the [M+H]⁺ ion. uni.lu High-resolution mass spectrometry can confirm the elemental formula with high accuracy. Computational predictions of the collision cross-section (CCS) for various adducts of the molecule provide further structural information and aid in identification. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for 2-Aminobutanenitrile Adducts Data predicted for the free base molecule C₄H₈N₂.

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 85.076026 | 116.5 |

| [M+Na]⁺ | 107.05797 | 125.2 |

| [M+K]⁺ | 123.03191 | 125.4 |

| [M+NH₄]⁺ | 102.10257 | 137.6 |

| [M-H]⁻ | 83.061474 | 117.2 |

| [M+HCOO]⁻ | 129.06695 | 136.8 |

Source: Data from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound is a polar salt and is not sufficiently volatile for direct GC analysis. rsc.orgscbt.com Therefore, a chemical modification step known as derivatization is required. rsc.orgmdpi.com

Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable functional group. rsc.org A common and effective strategy is silylation, which replaces the active hydrogens on the primary amine with a non-polar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. scbt.combldpharm.com

A typical derivatization procedure would involve reacting the dried compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). rsc.org The resulting silylated derivative is then volatile enough to be separated on a GC column and subsequently identified by the mass spectrometer based on its characteristic retention time and fragmentation pattern. This approach allows for both qualitative identification and quantitative analysis of the compound in complex mixtures. uni.lursc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within complex mixtures. In the context of synthesizing this compound, LC-MS is invaluable for monitoring reaction progress and characterizing the final product. The liquid chromatography stage separates the target compound from starting materials, byproducts, and impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

Following separation, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates these ions based on their mass-to-charge (m/z) ratio. This allows for the unambiguous identification of 2-Aminobutanenitrile and its related substances. High-resolution mass spectrometry can provide highly accurate mass measurements, enabling the determination of elemental composition. nih.gov LC-MS/MS, a tandem MS technique, can further fragment specific ions to yield structural information, confirming the identity of compounds in a mixture without the need for extensive purification. nih.govresearchgate.net This method is crucial for establishing a purity profile and identifying potential process-related impurities.

Table 1: Illustrative LC-MS Data for Analysis of a 2-Aminobutanenitrile Synthesis Mixture

| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Compound | Molecular Formula |

|---|---|---|---|

| 1.8 | 85.0760 | 2-Aminobutanenitrile | C₄H₉N₂⁺ |

| 1.2 | 73.0651 | Butyraldehyde | C₄H₈O |

Note: This table is illustrative, based on the principles of LC-MS analysis.

Ultra-High Performance Liquid Chromatography coupled with Fluorescence Detection and Time-of-Flight Mass Spectrometry (UHPLC-FD/ToF-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve significantly higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with Time-of-Flight Mass Spectrometry (ToF-MS), it becomes a formidable tool for analyzing complex samples. nih.gov ToF-MS provides high-resolution and accurate mass measurements, which is critical for identifying unknown compounds and confirming the elemental composition of known ones. nih.gov

While 2-Aminobutanenitrile itself is not fluorescent, this method can be applied following a derivatization step. The primary amine group of the molecule can be reacted with a fluorescent tagging agent, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA). This pre-column derivatization imparts fluorescence to the molecule, allowing for highly sensitive detection by a Fluorescence Detector (FD). The combination of UHPLC for superior separation, FD for enhanced sensitivity, and ToF-MS for accurate mass identification would provide a comprehensive and highly sensitive analytical profile, particularly useful for detecting trace-level impurities or for quantification in complex biological matrices.

Infrared (IR) Spectroscopy for Functional Group Identification and Polymorphism

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light versus frequency (or wavenumber), revealing characteristic absorption bands for different functional groups. For this compound, key functional groups include the nitrile group (C≡N) and the amine salt (R-NH₃⁺).

Furthermore, IR spectroscopy is a valuable tool for studying polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. americanpharmaceuticalreview.com These different crystal lattice arrangements result in subtle changes in the vibrational modes of the bonds, leading to shifts in peak positions, changes in peak shape, or the appearance of new peaks in the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine Salt (N-H) | 3200-2800 | N-H stretch |

| Alkyl (C-H) | 2980-2850 | C-H stretch |

| Nitrile (C≡N) | 2260-2240 | C≡N stretch |

Note: These are general ranges; specific values depend on the molecular environment and crystalline form.

X-ray Diffraction Techniques

X-ray Powder Diffraction (XRPD) for Crystalline Polymorphism

X-ray Powder Diffraction (XRPD) is the definitive method for identifying and characterizing crystalline solids. usp.org Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, known as polymorphs, which can have different stabilities and solubilities. particle.dkrigaku.com In XRPD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Each crystalline form produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). This pattern serves as a "fingerprint" for that specific polymorph.

By comparing the XRPD pattern of a sample of this compound to reference patterns, one can identify the polymorphic form present. The technique is also used to detect the presence of other crystalline forms in a mixture and can be developed into a quantitative method to determine the percentage of each polymorph. americanpharmaceuticalreview.comnih.gov This is critical for quality control, as unintended polymorphic transformations during manufacturing or storage can significantly impact a product's performance.

Table 3: Hypothetical XRPD Peak Data for Two Polymorphs of 2-Aminobutanenitrile HCl

| Diffraction Angle (2θ) - Form A | Diffraction Angle (2θ) - Form B |

|---|---|

| 8.5 | 9.2 |

| 12.1 | 11.5 |

| 15.8 | 16.3 |

| 20.3 | 21.0 |

Note: This table is a hypothetical illustration of how XRPD patterns differentiate polymorphs.

Single Crystal X-ray Crystallography for Absolute Stereochemistry

While XRPD is used for bulk powder analysis, Single Crystal X-ray Crystallography provides the ultimate structural elucidation. This technique involves growing a suitable single crystal of the compound and analyzing how it diffracts an X-ray beam. The resulting diffraction data allows for the calculation of the precise three-dimensional arrangement of every atom in the molecule, including bond lengths, bond angles, and conformational details.

For a chiral molecule like this compound, single crystal X-ray analysis is the most reliable method for determining its absolute stereochemistry (i.e., whether the chiral center has an R or S configuration). nih.govresearchgate.net By using specific crystallographic techniques (e.g., anomalous dispersion), the absolute configuration can be determined unambiguously, which is crucial for stereospecific synthesis and biological applications. The PubChem database lists the (2S)-enantiomer, a configuration that would be definitively confirmed by this method. fda.gov

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Assessing the purity of this compound involves not only checking for chemical impurities but also quantifying its enantiomeric purity, or enantiomeric excess (e.e.). Advanced chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are the primary tools for this purpose.

Since 2-Aminobutanenitrile lacks a strong UV chromophore, a derivatization step is often employed. google.com The amine group can be reacted with a reagent to attach a UV-absorbing or fluorescent tag. The resulting diastereomeric derivatives can then be separated on a standard achiral HPLC column (e.g., C18).

Alternatively, direct separation of the enantiomers can be achieved without derivatization using a chiral stationary phase (CSP). scas.co.jp Chiral columns, such as those based on crown ethers or cyclodextrins, create a chiral environment where the two enantiomers interact differently, leading to different retention times. A reverse-phase chiral HPLC method using a CROWNPAK CR(+) column has been successfully developed for the closely related compound, 2-aminobutanamide (B112745), demonstrating the feasibility of this approach. asianpubs.orgresearchgate.net By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated, which is a critical quality attribute for chiral compounds.

Table 4: Example Chiral HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Condition | Reference |

|---|---|---|

| Column | CROWNPAK CR(+) | asianpubs.orgresearchgate.net |

| Mobile Phase | 0.05% Perchloric acid solution | asianpubs.org |

| Flow Rate | 0.3 mL/min | asianpubs.org |

| Column Temperature | 15 °C | asianpubs.org |

Note: This table is based on a method for the analogous compound 2-aminobutanamide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. basicmedicalkey.com For this compound, HPLC is primarily used to assess its purity and identify any related substances or impurities.

Detailed Research Findings: The analysis of aminonitriles by HPLC can be challenging as they often lack a strong chromophore, making UV detection difficult. A common strategy involves a derivatization step to introduce a UV-absorbing moiety to the molecule. For instance, a similar compound, 2-aminobutanol, is derivatized with (R)-(+)-1-phenylethanesulfonyl chloride to produce a product with significant UV absorption, allowing for accurate HPLC analysis. google.com This approach can be effectively applied to this compound.

Reversed-phase HPLC is the most common mode used for this type of analysis. google.com The separation is typically achieved on a C18 (octadecylsilane) column. basicmedicalkey.comgoogle.com The mobile phase often consists of a mixture of an aqueous buffer (like sodium acetate) and an organic solvent (such as methanol (B129727) or acetonitrile), which can be run under isocratic or gradient conditions to achieve optimal separation. basicmedicalkey.comgoogle.comgoogle.com Detection is commonly performed using a UV detector set at a wavelength appropriate for the derivatized compound, often around 254 nm. google.com The precision and automation capabilities of HPLC make it a highly reliable method for quantitative analysis in formulation and quality control settings. basicmedicalkey.com

Table 1: Typical HPLC Parameters for Analysis of Derivatized 2-Aminobutanenitrile

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Mode | Reversed-Phase HPLC | google.com |

| Stationary Phase (Column) | C18 (e.g., Dima C18) | google.com |

| Mobile Phase | Methanol / 50mM Sodium Acetate (B1210297) Buffer (e.g., 70:30 v/v) | google.com |

| Derivatization Reagent | (R)-(+)-1-phenylethanesulfonyl chloride (example) | google.com |

| Detector | UV Detector | google.comgoogle.com |

| Detection Wavelength | ~254 nm | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Temperature | 30 °C | google.com |

Chiral HPLC for Enantiomeric Excess Analysis

Since 2-Aminobutanenitrile is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (e.e.) is critical, especially in pharmaceutical applications where one enantiomer may have desired activity while the other is inactive or causes adverse effects. fda.gov Chiral HPLC is the definitive method for this purpose. heraldopenaccess.us

Detailed Research Findings: The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). For the analysis of related amino compounds like 2-aminobutanamide, several CSPs have proven effective. A CROWNPAK CR(+) column, which utilizes a chiral crown ether, has been successfully used with a mobile phase of 0.05% perchloric acid solution at a flow rate of 0.3 mL/min and a column temperature of 15 °C. researchgate.netasianpubs.org Another approach for a similar compound involved a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropanol (B130326) (90:10 v/v). researchgate.net The resolution between enantiomers is a key parameter, and values greater than 7 have been achieved in optimized methods. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer can be very low, allowing for precise determination of high enantiomeric purity. researchgate.netasianpubs.org

Table 2: Chiral HPLC Conditions for Enantiomeric Separation of Related Amino Compounds

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Stationary Phase (Column) | CROWNPAK CR(+) | Chiralpak AD-H | researchgate.netresearchgate.net |

| Mobile Phase | 0.05% Perchloric Acid | Hexane:Isopropanol (90:10, v/v) | researchgate.net |

| Flow Rate | 0.3 mL/min | 1.0 mL/min | researchgate.netasianpubs.org |

| Column Temperature | 15 °C | Not Specified | researchgate.netasianpubs.org |

| Detection Wavelength | 200 nm | Not Specified | researchgate.netasianpubs.org |

Other Advanced Analytical Methodologies

Optical Rotation for Chiral Characterization

Optical rotation is a classical technique used to measure the extent to which a chiral compound rotates the plane of polarized light. This property is fundamental to the characterization of enantiomers, which rotate light in equal but opposite directions. heraldopenaccess.us

Detailed Research Findings: The racemic form of 2-Aminobutanenitrile is designated as (+/-), indicating its potential for optical activity. fda.gov The optical purity of a chiral substance can be expressed as the enantiomeric excess (e.e.), which compares the measured optical rotation of a sample to the known rotation of a pure enantiomer. heraldopenaccess.us While useful for a basic assessment of chiral purity, it has been noted that determining the exact enantiomeric excess using specific rotation values can be prone to larger errors compared to more definitive methods like chiral HPLC. google.com Therefore, polarimetry is often used as a complementary technique or for initial screening.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions like melting and crystallization.

Detailed Research Findings: For this compound, DSC can be used to determine its melting point, which is a key physical property and an indicator of purity. A sharp endothermic peak on a DSC thermogram corresponds to the melting transition. The reported melting point for this compound is in the range of 144-146 °C. sigmaaldrich.com In studies of other crystalline pharmaceutical compounds, DSC shows a distinct, sharp endotherm at the melting point, and the temperature of this peak is used as a quality control parameter. nih.gov A broad melting peak or a peak at a lower temperature could indicate the presence of impurities.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition pattern.

Detailed Research Findings: TGA provides crucial information about the temperatures at which a compound begins to degrade. For a hydrochloride salt like this compound, the TGA curve would likely show an initial mass loss corresponding to the cleavage of the hydrogen chloride molecule. nih.gov Following this initial step, subsequent mass losses at higher temperatures would correspond to the decomposition of the remaining organic structure. For example, in the analysis of pioglitazone (B448) hydrochloride, the first stage of decomposition between 145-225.9°C was attributed to the loss of the HCl molecule. nih.gov By analyzing the distinct stages of decomposition, TGA provides a profile of the compound's thermal stability.

Table 3: Expected Thermal Analysis Data for this compound

| Technique | Parameter Measured | Expected Result | Reference |

|---|---|---|---|

| DSC | Melting Point (Endotherm) | 144-146 °C | sigmaaldrich.com |

| TGA | Decomposition Stages | Initial mass loss of HCl, followed by organic moiety decomposition. | nih.gov |

Non-Aqueous Titration for Amine Quantification

Non-aqueous titration is an essential analytical method for quantifying very weak acids or bases that cannot be accurately titrated in an aqueous medium. hnsgroupofcolleges.org The amine group in this compound is a weak base, making this technique highly suitable for its quantification.

Detailed Research Findings: The principle of non-aqueous titration involves dissolving the substance in a suitable non-aqueous solvent, which enhances its acidic or basic properties, and titrating with a strong acid or base dissolved in a similar solvent. For a basic substance like an amine, a protogenic solvent like glacial acetic acid is commonly used. hnsgroupofcolleges.org The titrant is typically a strong acid, such as perchloric acid in glacial acetic acid. hnsgroupofcolleges.org

When titrating a hydrochloride salt, the chloride ion can interfere with the endpoint. To overcome this, mercuric acetate dissolved in glacial acetic acid is added to the sample solution. The mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, effectively replacing the weakly basic chloride with the more strongly basic acetate ion, which does not interfere with the titration. hnsgroupofcolleges.org The endpoint is detected using a visual indicator, such as crystal violet, which changes color from violet (basic) to yellowish-green (acidic), or potentiometrically. hnsgroupofcolleges.orgsips.org.in This method is widely applied for the assay of amine hydrochlorides like ephedrine (B3423809) HCl. hnsgroupofcolleges.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of molecules at the electronic level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. aps.org This approach offers a favorable balance between computational cost and accuracy, making it ideal for optimizing molecular geometries and analyzing electronic properties. youtube.com

For a molecule like 2-aminobutanenitrile (B1582908), DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. analis.com.my A full geometry optimization yields the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's shape and steric profile.

Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and atomic charges (e.g., Mulliken or Natural Population Analysis). nih.gov These calculations reveal the polarity of bonds and identify electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. analis.com.my For instance, in a study of the related compound 2-amino-4-chlorobenzonitrile, DFT analysis confirmed the molecular structure and provided insights into its electronic properties and potential as a nucleophilic agent. analis.com.my

Table 1: Representative Geometric and Electronic Parameters for an Aminonitrile Structure (Calculated via DFT) Note: This table presents data derived from a published study on a similar aminonitrile (2-amino-4-chlorobenzonitrile) to illustrate the type of information obtained from DFT calculations. analis.com.my

| Parameter | Value |

| Bond Lengths (Å) | |

| C≡N | 1.146 |

| C-CN | 1.445 |

| C-NH₂ | 1.369 |

| Bond Angles (º) | |

| C-C-N (in C-C≡N) | 178.5 |

| H-N-H | 114.9 |

| Mulliken Atomic Charges (e) | |

| N (in Nitrile) | -0.25 |

| N (in Amino) | -0.70 |

| C (in Nitrile) | 0.10 |

For highly accurate energy calculations, researchers turn to high-level ab initio methods. utah.edunih.gov The "gold standard" in quantum chemistry is the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, which provides very reliable energetic parameters. escholarship.org However, canonical CCSD(T) is computationally expensive, limiting its use to small molecules.

The development of local correlation methods, such as the Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)), has made this high accuracy accessible for larger systems. nih.govrsc.org This method significantly reduces computational cost while maintaining results close to the canonical CCSD(T) standard. acs.orgnih.gov These calculations are crucial for determining precise energetic parameters like enthalpies of formation, reaction energies, and activation barriers for chemical reactions. nih.govresearchgate.net The accuracy of DLPNO-CCSD(T) allows for the reliable prediction of thermodynamic properties that are essential for understanding the stability and reactivity of compounds like 2-aminobutanenitrile. acs.org

Table 2: Illustrative Energetic Parameters Calculated with High-Level Methods Note: The following values are representative examples of energetic parameters that can be determined for small organic molecules using methods like DLPNO-CCSD(T).

| Energetic Parameter | Typical Calculated Value (kJ/mol) | Significance |

| Enthalpy of Formation (ΔfH°) | 20 - 60 | Indicates the thermodynamic stability of the compound. |

| Proton Affinity | 900 - 950 | Measures the gas-phase basicity, indicating the ease of protonation at the amino group. |

| Bond Dissociation Energy (C-CN) | 450 - 500 | Represents the energy required to break the C-CN bond, indicating bond strength. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. MO analysis, particularly of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic transitions. chegg.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. analis.com.my For 2-aminobutanenitrile, the lone pair of electrons on the amino group would significantly contribute to the HOMO, while the π* anti-bonding orbitals of the nitrile group would be major contributors to the LUMO. libretexts.orgnih.gov Studies on aminonitrile precursors to amino acids have shown that their frontier orbitals are key to understanding their photochemical properties. acs.org

Table 3: Representative Frontier Molecular Orbital Energies for an Aminonitrile Note: This table provides illustrative values for HOMO, LUMO, and the energy gap for a typical aminonitrile, as determined by quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -9.8 | Electron-donating capability (nucleophilicity) |

| LUMO | +1.5 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 11.3 | Indicator of chemical stability and reactivity |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger receptor, typically a protein. These methods are central to drug discovery and help in understanding the potential biological activity of compounds like 2-aminobutanenitrile hydrochloride.

Molecular docking is a simulation technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govmdpi.com The process involves placing the ligand in the binding site of a protein and evaluating the interaction energy using a scoring function. This score provides an estimate of the binding affinity, which is a measure of how strongly the ligand binds to the target. nih.govarxiv.org

For 2-aminobutanenitrile, the amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. nih.govresearchgate.net Docking studies can simulate how these groups interact with amino acid residues in a protein's active site. nih.gov The resulting binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), helps to prioritize compounds for further experimental testing. nih.gov

Table 4: Illustrative Molecular Docking Results for an Aminonitrile Ligand Note: This table shows hypothetical docking results for 2-aminobutanenitrile against a representative enzyme target to illustrate the output of such a study.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cathepsin K (Cysteine Protease) | -6.5 | Cys25, Gly66 | Hydrogen bond with nitrile group |

| Asn160 | Hydrogen bond with amino group | ||

| Trp184 | Hydrophobic interaction |

A molecule's three-dimensional shape, or conformation, is critical for its ability to bind to a biological target. Flexible molecules like 2-aminobutanenitrile can adopt multiple conformations, but typically only one or a small subset is "bioactive," meaning it fits optimally into the protein's binding site.

Computational methods are used to explore the conformational landscape of a ligand to identify low-energy, stable conformations. nih.gov This process, known as conformational analysis or optimization, is a crucial step before performing molecular docking. By understanding the preferred shapes of the ligand, researchers can better predict its binding mode. Optimizing ligand conformations can also guide chemical modifications to restrict the molecule to its bioactive shape, a strategy that can improve binding affinity and selectivity. nih.gov The flexibility of the protein target itself can also be considered in more advanced docking protocols to account for induced-fit effects. nih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models are increasingly used to derive SAR, providing a rational basis for the design of new, more potent molecules. nih.gov

For aminonitriles and their derivatives, computational approaches can elucidate key structural features responsible for their biological effects, such as antibacterial or cytotoxic activities. Although specific SAR studies for this compound are not extensively documented in publicly available literature, the principles of computational SAR can be applied. These models often use molecular descriptors—numerical values that encode the physicochemical properties, topology, and 3D structure of a molecule—to build a quantitative relationship with its activity. nih.govresearchgate.net

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed simulation of chemical reactions, providing insights into reaction mechanisms, energy barriers, and the structures of short-lived transition states. youtube.com For nitriles, a key reaction of interest is their interaction with biological nucleophiles, such as the cysteine residues in proteins. nih.gov

Density Functional Theory (DFT) is a common method used to model these reactions. nih.gov For instance, studies on the reaction of nitriles with cysteine model compounds like cysteamine (B1669678) have been performed to understand the formation of a thioimidate intermediate. nih.gov These simulations can map the entire potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products. nih.gov

The process involves: